
1-(2-Methylphenyl)-3-(4-methylpiperazin-1-yl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Methylphenyl)-3-(4-methylpiperazin-1-yl)thiourea is a compound that belongs to the class of thioureas Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methylphenyl)-3-(4-methylpiperazin-1-yl)thiourea typically involves the reaction of 2-methylphenyl isothiocyanate with 4-methylpiperazine. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(2-Methylphenyl)-3-(4-methylpiperazin-1-yl)thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea group to a thiol or amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Various substituted thioureas depending on the nucleophile used.
Scientific Research Applications
1-(2-Methylphenyl)-3-(4-methylpiperazin-1-yl)thiourea has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors or catalysts.
Mechanism of Action
The mechanism of action of 1-(2-Methylphenyl)-3-(4-methylpiperazin-1-yl)thiourea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1-(2-Methylphenyl)-3-(4-methylpiperazin-1-yl)urea: Similar structure but with an oxygen atom instead of sulfur.
1-(2-Methylphenyl)-3-(4-methylpiperazin-1-yl)guanidine: Contains a guanidine group instead of a thiourea group.
1-(2-Methylphenyl)-3-(4-methylpiperazin-1-yl)carbamate: Contains a carbamate group instead of a thiourea group.
Uniqueness
1-(2-Methylphenyl)-3-(4-methylpiperazin-1-yl)thiourea is unique due to its thiourea group, which imparts distinct chemical and biological properties
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C13H20N4S |
---|---|
Molecular Weight |
264.39 g/mol |
IUPAC Name |
1-(2-methylphenyl)-3-(4-methylpiperazin-1-yl)thiourea |
InChI |
InChI=1S/C13H20N4S/c1-11-5-3-4-6-12(11)14-13(18)15-17-9-7-16(2)8-10-17/h3-6H,7-10H2,1-2H3,(H2,14,15,18) |
InChI Key |
XFTIYYKQJXSKOD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC(=S)NN2CCN(CC2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.